molecular formula C16H19F3N4O2S B10926567 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine

Cat. No.: B10926567
M. Wt: 388.4 g/mol
InChI Key: YTNDVFWCFNSGJU-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine is a complex organic compound with a molecular formula of C17H21F3N4O2S This compound is notable for its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a piperazine moiety

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine involves several steps. One common method includes the difluoromethylation of pyrazole derivatives, followed by sulfonylation and subsequent coupling with a piperazine derivative . The reaction conditions typically involve the use of metal-based catalysts and specific reagents to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other difluoromethylated pyrazole derivatives and piperazine-based molecules. Compared to these compounds, 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties . Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H19F3N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C16H19F3N4O2S/c1-12-15(10-20-23(12)16(18)19)26(24,25)22-8-6-21(7-9-22)11-13-4-2-3-5-14(13)17/h2-5,10,16H,6-9,11H2,1H3

InChI Key

YTNDVFWCFNSGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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